Cas no 931-71-5 (cis-1,4-cyclohexanediol)

cis-1,4-cyclohexanediol structure
cis-1,4-cyclohexanediol structure
cis-1,4-cyclohexanediol
931-71-5
C6H12O2
116.158282279968
MFCD00075462
40301
87561424

cis-1,4-cyclohexanediol Properties

Names and Identifiers

    • cis-1,4-Cyclohexanediol
    • cis-1,4-Dihydroxycyclohexane
    • cis-4-cyclohexanediol
    • 1,4-CYCLOHEXANEDIOL
    • Cyclohexane-1,4-diol
    • trans-1,4-Cyclohexanediol
    • trans-Cyclohexane-1,4-diol
    • CIS-CYCLOHEXANE-1,4-DIOL
    • 1,4-Cyclohexanediol, trans-
    • Quinitol
    • 1,4-Cyclohexanediol, cis-
    • trans-1,4-Dihydroxycyclohexane
    • Hexahydrohydroquinone
    • (1r,4r)-cyclohexane-1,4-diol
    • VKONPUDBRVKQLM-OLQVQODUSA-N
    • VKONPUDBRVKQLM-UHFFFAOYSA-N
    • VKONPUDBRVKQLM-IZLXSQMJSA-N
    • 1,4-cyclohexandiol
    • Q
    • cis-1,4-Cyclohexanediol (ACI)
    • 1,4-Cyclohexanediol, (E)-
    • SY040970
    • NSC 5730
    • AKOS006283462
    • Q-200861
    • C2319
    • 1,4-Cyclohexanediol (Cis/Trans Mixture)
    • SY099933
    • DTXSID20871178
    • CS-W005575
    • CS-W007850
    • SCHEMBL787503
    • AB02551
    • DB-003159
    • DTXCID00818849
    • 556-48-9
    • EINECS 209-126-2
    • J-700165
    • Quinitol,c&t
    • 71J
    • NSC5651
    • PB27420
    • AS-50386
    • NSC-5651
    • DB-008704
    • MFCD00001448
    • 1,a4-aCyclohexanediol
    • Q16912255
    • NSC 5651
    • TD8009
    • AI3-06464
    • (1s,4s)-cyclohexane-1,4-diol
    • rac-(1s,4s)-cyclohexane-1,4-diol
    • 1,4-Dihydroxycyclohexane; NSC 5651; Quinitol
    • 1,4-Cyclohexanediol, cis + trans
    • MFCD00075462
    • DTXSID60878843
    • Z1178486717
    • 1,4-Cyclohexanediol, (Z)-
    • Q-201852
    • SY001809
    • 6995-79-5
    • 1,4-Cyclohexanediol cis+trans
    • 1,4-Cyclohexanediol, 99%
    • CHEMBL3948618
    • cis-4-hydroxy-cyclohexanol
    • C2320
    • DB-318939
    • EINECS 213-240-8
    • P10063
    • NSC5730
    • SCHEMBL275681
    • Cyclohexane1,4diol
    • AI3-52305
    • SCHEMBL102859
    • SCHEMBL28182
    • (trans)-cyclohexane-1,4-diol
    • AKOS015912876
    • MFCD00063612
    • DTXSID60883614
    • NSC-5730
    • NS00042681
    • 1,4-Cyclohexanediol,c&t
    • 1,4-Dihydroxycyclohexane
    • AKOS006282972
    • CS-0049754
    • STR08594
    • 931-71-5
    • EN300-75448
    • NS00080163
    • +Expand
    • MFCD00075462
    • VKONPUDBRVKQLM-OLQVQODUSA-N
    • 1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2/t5-,6+
    • O[C@@H]1CC[C@H](O)CC1

Computed Properties

  • 116.08400
  • 2
  • 2
  • 0
  • 116.08373
  • 8
  • 54.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.2
  • 40.5

Experimental Properties

  • 0.28220
  • 40.46000
  • 1.526
  • 150 ºC
  • 108.0 to 114.0 deg-C
  • 65 ºC
  • 1.156

cis-1,4-cyclohexanediol Security Information

cis-1,4-cyclohexanediol Customs Data

  • 2906199090
  • China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

cis-1,4-cyclohexanediol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB48608-100mg
Cis-1,4-cyclohexanediol
931-71-5 98%
100mg
$25.00 2024-07-18
Aaron
AR0037IK-100mg
cis-1,4-Cyclohexanediol
931-71-5 97%
100mg
$9.00 2024-07-18
abcr
AB261394-1 g
cis-1,4-Cyclohexanediol, 97%; .
931-71-5 97%
1g
€298.00 2023-04-27
Ambeed
A490124-100mg
cis-Cyclohexane-1,4-diol
931-71-5 98%
100mg
$33.0 2024-08-02
Chemenu
CM109092-500mg
cis-1,4-cyclohexanediol
931-71-5 97%
500mg
$275 2021-08-06
Cooke Chemical
BD2217048-100mg
cis-Cyclohexane-1,4-diol
931-71-5 98%
100mg
RMB 176.00 2023-09-07
eNovation Chemicals LLC
D498921-500MG
cis-1,4-cyclohexanediol
931-71-5 >97%
500MG
$125 2022-09-04
TRC
C988135-250mg
cis-1,4-Cyclohexanediol
931-71-5
250mg
$236.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120761-500MG
cis-1,4-cyclohexanediol
931-71-5 97%
500MG
¥ 429.00 2023-04-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1120394-100mg
cis-Cyclohexane-1,4-diol
931-71-5 98%
100mg
¥214.00

cis-1,4-cyclohexanediol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: 2980789-14-6 Solvents: Tetrahydrofuran ;  10 h, 50 atm, 60 °C
Reference
Green preparation of cis-1,4-cyclohexanediol with high selectivity
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ;  10 h, -5 °C
Reference
Process for preparation of cis-1,4-cyclohexanediol
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ;  24 h, 10 atm, 90 °C
Reference
Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions
Maegawa, Tomohiro; Akashi, Akira; Yaguchi, Kiichiro; Iwasaki, Yohei; Shigetsura, Masahiro; et al, Chemistry - A European Journal, 2009, 15(28), 6953-6963

Synthetic Circuit 4

Reaction Conditions
1.1 40 bar, 250 °C
Reference
Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols
Bockisch, Christiana; Lorance, Edward D. ; Hartnett, Hilairy E. ; Shock, Everett L.; Gould, Ian R., Journal of Organic Chemistry, 2022, 87(21), 14299-14307

Synthetic Circuit 5

Reaction Conditions
Reference
Triphenylphosphine Reduction of Saturated Endoperoxides
Erden, Ihsan; Gartner, Christian; Azimi, M. Saeed, Organic Letters, 2009, 11(17), 3986-3989

Synthetic Circuit 6

Reaction Conditions
Reference
Molecular recognition. 15. Molecular recognition and stereoselectivity: geometrical requirements for the multiple hydrogen-bonding interaction of diols with a multidentate polyhydroxy macrocycle
Kikuchi, Yasuaki; Kato, Yasushi; Tanaka, Yasutaka; Toi, Hiroo; Aoyama, Yasuhiro, Journal of the American Chemical Society, 1991, 113(4), 1349-54

Synthetic Circuit 7

Reaction Conditions
Reference
Preparation and formulation esters of dihydrolysergic acid as 5HT2 receptor antagonists
, European Patent Organization, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Ergoline derivatives for blocking 5-HT2 receptors
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
An economical and convenient synthesis of 7-oxabicyclo[2.2.1]heptane
Sikkema, D. J.; Hoogland, P.; Bik, J.; 'T Lam, P., Polymer, 1986, 27(9), 1441-2

Synthetic Circuit 10

Reaction Conditions
Reference
Selective oxidation of unsaturated hydrocarbons
, France, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Chemical reactivity of singlet oxygen produced in the gas phase. III. Investigation in a heterogeneous gas-liquid system of the 1,4-addition to cyclohexadiene. Stereospecific synthesis of cis-1,4-cyclohexanediol
Dumas, J. L., Bulletin de la Societe Chimique de France, 1976, 665, 665-6

Synthetic Circuit 12

Reaction Conditions
Reference
Aliphatic hydroxylation via oxygen rebound. Oxygen transfer catalyzed by iron
Groves, John T.; McClusky, Gary A., Journal of the American Chemical Society, 1976, 98(3), 859-61

Synthetic Circuit 13

Reaction Conditions
Reference
Stereospecific aliphatic hydroxylation by an iron-based oxidant
Groves, John T.; Van der Puy, Michael, Journal of the American Chemical Society, 1974, 96(16), 5274-5

Synthetic Circuit 14

Reaction Conditions
Reference
Alcohols by reduction of aldehydes and ketones
, Federal Republic of Germany, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
cis-1,4-Cyclohexanediol
, Japan, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… ,  Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… ,  Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… ,  Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… Solvents: Isopropanol ;  2 h, rt
1.2 Reagents: Hydrogen ,  Lithium tert-butoxide Solvents: Ethanol ;  12 h, 5 bar, rt
Reference
PNO ligand containing planar chiral ferrocene and axial chiral biphenol, and its application to catalyst for synthesizing biologically active molecular compound
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Rhodium ,  Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) Solvents: Isopropanol ;  49 h, 50 °C
Reference
Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction Mechanism
Miyamura, Hiroyuki; Suzuki, Aya; Yasukawa, Tomohiro; Kobayashi, Shu, Journal of the American Chemical Society, 2018, 140(36), 11325-11334

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Nickel aluminide Solvents: Water
Reference
Reductive dehalogenation and ring saturation of halogenated hydroquinones, catechol, and resorcinol with Raney alloys in aqueous sodium hydroxide
Tsuzuki, Hirohisa; Iyama, Hironobu; Mashimo, Takuya; Mukumoto, Mamoru; Tsukinoki, Takehito; et al, Chemistry Express, 1993, 8(7), 495-8

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on carbon or alumina) Solvents: Methanol ;  6 h, 80 °C
Reference
Method for producing diols having cyclohexane skeleton such as cyclohexanediol or 1,1'-bicyclohexyl-4,4'-diol having high trans/cis-isomer ratio
, Japan, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
Ryu, Je Ho; Kim, Shinae; Han, Hye Young; Son, Hyun Joo; Lee, Hyun Jung; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 695-700

cis-1,4-cyclohexanediol Raw materials

cis-1,4-cyclohexanediol Preparation Products

cis-1,4-cyclohexanediol Suppliers

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